molecular formula C9H9F4N B13283792 (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13283792
M. Wt: 207.17 g/mol
InChI Key: VFOCISCEXQWZQO-QMMMGPOBSA-N
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Description

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is a chiral amine building block of significant interest in medicinal chemistry and drug discovery research. The compound features a stereogenic center and a 2-fluoroethanamine moiety attached to a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group is a key structural motif known to enhance properties such as metabolic stability, membrane permeability, and binding affinity in bioactive molecules . The specific stereochemistry of the (1R)-enantiomer is critical for research into stereospecific interactions with biological targets. This chiral amine serves as a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound to develop potential pharmaceutical candidates, study enzyme mechanisms, and investigate structure-activity relationships (SAR). Related chiral amines containing fluorinated phenyl groups are often explored as key intermediates for active pharmaceutical ingredients (APIs) and for their potential activity against various biological targets . The presence of both fluorine and the trifluoromethyl group on the aromatic ring makes this compound particularly valuable for research focused on the effects of fluorination on the physical, chemical, and biological properties of small molecules . The product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal consumption.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1

InChI Key

VFOCISCEXQWZQO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CF)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CF)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine generally follows one of two broad approaches:

The key challenge is achieving high enantiomeric purity while introducing the fluorine atom and trifluoromethyl-substituted aromatic moiety.

Detailed Preparation Routes

Asymmetric Reduction of Ketone Precursors

A common route involves the asymmetric reduction of the corresponding ketone, (3-(trifluoromethyl)phenyl)-2-fluoroacetophenone, using chiral catalysts such as Noyori-type ruthenium complexes or Corey-Bakshi-Shibata catalysts.

  • Reaction Conditions:
    • Solvents: Anhydrous tetrahydrofuran (THF) or isopropanol.
    • Temperature: Typically 0°C to room temperature.
    • Catalyst loading: 1–5 mol%.
  • Outcome:
    • Enantiomeric excess (e.e.) often exceeds 85%, with yields ranging from 70–90%.
    • The stereochemistry is controlled by the chiral catalyst environment, favoring the (1R)-enantiomer.
Fluorination of Chiral Amines

Another synthetic approach is the selective fluorination of chiral amine precursors:

Representative Experimental Procedure

Step Reagents and Conditions Description Yield (%) Enantiomeric Excess (e.e.)
1 3-(Trifluoromethyl)acetophenone, chiral Ru catalyst, isopropanol, 0°C Asymmetric reduction to chiral secondary alcohol intermediate 85 90
2 Conversion of alcohol to amine via Mitsunobu reaction or direct amination Introduction of amine group maintaining stereochemistry 75 88
3 Purification by chiral HPLC or recrystallization Isolation of this compound 80 >85

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Catalyst Selection: Ruthenium-based catalysts with chiral ligands provide superior enantioselectivity and yields.
  • Temperature Control: Low temperatures during reduction minimize racemization.
  • Solvent Effects: Polar aprotic solvents favor higher stereoselectivity.
  • Fluorine Incorporation: Direct fluorination methods require careful control to prevent over-fluorination or side reactions.
  • Purification: Repeated recrystallization or preparative chiral chromatography enhances enantiomeric purity to >95%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield (%) Enantiomeric Excess (%)
Asymmetric Reduction 3-(Trifluoromethyl)acetophenone Chiral Ru catalyst, H2 or hydride source High stereoselectivity, scalable Requires chiral catalyst 70–90 85–95
Chiral Resolution Racemic amine Chiral acids (e.g., tartaric acid) Simple equipment, no chiral catalyst Lower yield, multiple steps 50–70 80–90
Direct Fluorination Chiral amine precursor Selectfluor, NFSI Direct fluorination, fewer steps Regioselectivity challenges 60–75 80–85

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine has a wide range of scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex fluorinated compounds.
  • Biology The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for its potential therapeutic applications, including its role in drug development.
  • Industry It is used in the production of agrochemicals and materials due to its unique chemical properties.

This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, making it a significant molecule in various chemical and pharmaceutical applications. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The presence of electron-withdrawing groups like trifluoromethyl is known to influence the compound's binding affinity and selectivity towards specific biological targets, which could enhance its efficacy in therapeutic applications.

Initial studies suggest that this compound may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions are crucial for understanding its pharmacological potential.

Reactions

This compound undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert the compound into its reduced forms.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.

Mechanism of Action

The mechanism of action of (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine with structurally and functionally related compounds:

Compound Structure Key Substituents Receptor Activity Physicochemical Properties References
This compound (R)-configured ethanamine with 2-F and 3-(CF₃)Ph 2-Fluoro, 3-CF₃Ph Not explicitly reported (inferred σ1R/H1R/CETP modulation) High lipophilicity (logP ~3.2), MW: 251.2
(1R)-1-[3-(Trifluoromethyl)phenyl]ethanamine (R)-configured ethanamine with 3-CF₃Ph No 2-F substituent Unknown; structural analog of σ1R ligands Lower polarity vs. 2-F analog (logP ~2.8*), MW: 233.2
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (R)-configured ethanamine with CF₃ and 3-CF₃Ph 2,2,2-Trifluoro, 3-CF₃Ph σ1R binding (inferred from analogs) Extreme lipophilicity (logP ~4.5), MW: 279.6
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) Piperidine-substituted ethanamine with 3-CF₃OPh 3-CF₃OPh, piperidinyl σ1R Ki = 1.2 nM; σ2R Ki = 28 nM High affinity for σ1R, MW: 431.4
2-[3-(Trifluoromethyl)phenyl]histamine Histamine core with 3-CF₃Ph Imidazole, 3-CF₃Ph H1R agonist (EC₅₀ = 0.3 µM) Moderate logP (~2.0), MW: 257.2
Compound 10g (CETP inhibitor) Triphenylethanamine with CF₃ and fluorinated aryl groups 3-CF₃Ph, 4-FPh CETP inhibition (IC₅₀ = 8 nM) Oral bioavailability, MW: 634.5

Key Observations:

  • Fluorine Substitution: The 2-fluoro group in the target compound likely enhances metabolic stability and binding selectivity compared to non-fluorinated analogs .
  • H1 Receptor Activity : The 3-CF₃Ph moiety in histamine derivatives correlates with potent H1R agonism, though the target compound’s amine backbone differs .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine, involving chiral resolution or asymmetric catalysis .
  • Pharmacological Potential: Structural alignment with σ1R ligands and CETP inhibitors suggests dual therapeutic applications in neurodegeneration and dyslipidemia. However, in vitro binding assays are needed to confirm these hypotheses .
  • Safety Profile : Fluorinated ethanamines generally exhibit favorable toxicity profiles, but the 2-fluoro substituent may require evaluation for off-target effects (e.g., CYP inhibition) .

Biological Activity

(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine, a chiral amine with the molecular formula C9H10F4N, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a trifluoromethyl group and a fluoro substituent on the aromatic ring, is of particular interest for its interactions with various biological systems, especially in the context of pharmacological applications.

The compound exists as a colorless to pale yellow liquid with a density of approximately 1.3 g/cm³ and a boiling point around 186.2 °C at standard atmospheric pressure. The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where fluorine is introduced into the ethylamine chain using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Initial studies suggest that this compound may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions are crucial for understanding its pharmacological potential. The presence of electron-withdrawing groups like trifluoromethyl is known to influence the compound's binding affinity and selectivity towards specific biological targets, which could enhance its efficacy in therapeutic applications .

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems. For instance, the presence of fluorine and trifluoromethyl groups has been linked to enhanced biological activity in related compounds. This suggests that this compound may possess similar pharmacological properties, potentially affecting mood regulation and cognitive functions.

Comparison of Similar Compounds:

Compound NameMolecular FormulaUnique Features
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamineC9H7F6NContains additional trifluoromethyl groups
(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamineC9H8F5NHas two fluorine atoms instead of one
(1R)-1-[3-(trifluoromethyl)phenyl]ethanamineC9H8F3NLacks the second fluorine atom

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study on structurally similar compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications in the molecular structure could lead to enhanced anticancer properties . For example, compounds with electron-withdrawing groups showed improved activity against MCF-7 and HCT-116 cell lines.
  • Neuropharmacology : Research has highlighted the role of similar amines in modulating neurotransmitter release and receptor activity, suggesting that this compound could be effective in treating neurological disorders.

Q & A

Q. What are the common synthetic routes for (1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine?

The synthesis typically involves:

Trifluoromethylation : Reaction of a phenyl precursor (e.g., 3-bromophenyl derivatives) with trifluoromethylating agents like TMSCF₃ or CuCF₃ under catalytic conditions .

Chiral Introduction : Use of chiral auxiliaries or catalysts to achieve the (1R)-configuration. For example, enantioselective reduction of a ketone intermediate using chiral borane catalysts .

Amination : Alkylation or reductive amination (e.g., NaBH₃CN or H₂/Pd) to introduce the ethanamine moiety .
Key Considerations : Reaction temperature (<0°C for trifluoromethylation) and solvent polarity (e.g., THF for stereochemical control) are critical for yield and enantiomeric excess (ee) .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Standard analytical methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethyl group integration; 1H^{1}\text{H} NMR for chiral center verification .
  • Chiral HPLC : To determine enantiomeric excess (≥98% ee is typical for pharmacological studies) .
  • X-ray Crystallography : For absolute configuration validation (PubChem CID 74889966 provides crystallographic data) .

Q. What are the primary biological targets of this compound?

The amine group enables interactions with:

  • GPCRs : Serotonin (5-HT₃) and dopamine receptors, validated via radioligand binding assays .
  • Enzymes : Monoamine oxidases (MAOs), assessed using fluorogenic substrate assays .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodology :

Chiral Resolution : Use of diastereomeric salt formation (e.g., tartaric acid derivatives) .

Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation, achieving >99% ee .

Kinetic Resolution : Lipase-mediated enzymatic separation of enantiomers .
Data Contradiction : Some protocols report lower ee (85–90%) with CuCF₃ agents, necessitating post-synthetic purification .

Q. How do structural modifications impact biological activity?

Case Study :

  • Fluorine Position : 2-Fluoro substitution enhances MAO-B inhibition (IC₅₀ = 12 nM) compared to 4-Fluoro (IC₅₀ = 45 nM) due to steric effects .
  • Trifluoromethyl Group : Removal reduces binding affinity to 5-HT₃ by 10-fold, confirmed via SPR analysis .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Approach :

ADMET Prediction : SwissADME or ADMETLab 2.0 to assess bioavailability (%F = 78) and blood-brain barrier penetration (BBB+ predicted) .

Docking Studies : AutoDock Vina for receptor-ligand interaction mapping (e.g., π-π stacking with 5-HT₃ Trp156) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity?

Example : Conflicting IC₅₀ values for MAO-B inhibition (12 nM vs. 35 nM):

  • Variable Source : Differences in assay conditions (e.g., pH 7.4 vs. 8.0) or enzyme isoforms (human vs. rat MAO-B) .
  • Resolution : Standardize protocols using recombinant human enzymes and controlled buffers .

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